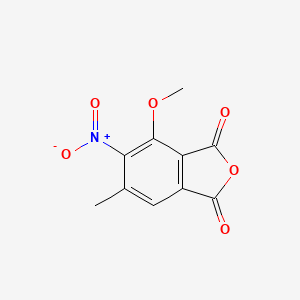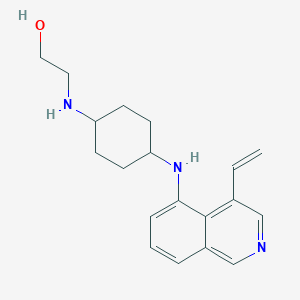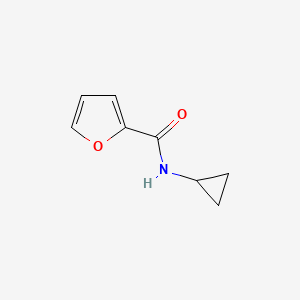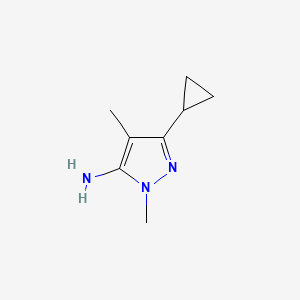
Cyclohexanone, 2-(1-isoquinolinylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(1-isoquinolinylthio)- is an organic compound that features a cyclohexanone moiety bonded to an isoquinolinylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(1-isoquinolinylthio)- typically involves the reaction of cyclohexanone with isoquinoline-1-thiol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thioether linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 2-(1-isoquinolinylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reactors, continuous flow systems, and efficient purification techniques to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(1-isoquinolinylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoquinolinylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(1-isoquinolinylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-(1-isoquinolinylthio)- involves its interaction with molecular targets such as enzymes and receptors. The isoquinolinylthio group can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone without the isoquinolinylthio group.
Isoquinoline-1-thiol: The thiol precursor used in the synthesis of the compound.
Cyclohexanone, 2-(1-pyridinylthio)-: A similar compound with a pyridinylthio group instead of an isoquinolinylthio group.
Uniqueness
Cyclohexanone, 2-(1-isoquinolinylthio)- is unique due to the presence of both the cyclohexanone and isoquinolinylthio moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Propiedades
| 58006-84-1 | |
Fórmula molecular |
C15H15NOS |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
2-isoquinolin-1-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NOS/c17-13-7-3-4-8-14(13)18-15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,14H,3-4,7-8H2 |
Clave InChI |
TVXCOFKBKRHVTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)SC2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)







